molecular formula C16H24O4 B11938640 3-(4-(Hexyloxy)-3-methoxyphenyl)propanoic acid CAS No. 79669-12-8

3-(4-(Hexyloxy)-3-methoxyphenyl)propanoic acid

Cat. No.: B11938640
CAS No.: 79669-12-8
M. Wt: 280.36 g/mol
InChI Key: PASMEGLJTMGRDI-UHFFFAOYSA-N
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Description

3-(4-(Hexyloxy)-3-methoxyphenyl)propanoic acid is an organic compound that belongs to the class of phenylpropanoic acids This compound is characterized by the presence of a phenyl ring substituted with a hexyloxy group at the 4-position and a methoxy group at the 3-position, along with a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Hexyloxy)-3-methoxyphenyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-hydroxy-3-methoxybenzaldehyde.

    Etherification: The hydroxyl group at the 4-position is etherified with hexyl bromide in the presence of a base such as potassium carbonate to form 4-(hexyloxy)-3-methoxybenzaldehyde.

    Reduction: The aldehyde group is then reduced to the corresponding alcohol using a reducing agent like sodium borohydride.

    Oxidation: The alcohol is oxidized to the carboxylic acid using an oxidizing agent such as potassium permanganate or Jones reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Hexyloxy)-3-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hexyloxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, Jones reagent.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, aryl halides, in the presence of bases like potassium carbonate.

Major Products Formed

    Oxidation: 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid.

    Reduction: 3-(4-(Hexyloxy)-3-methoxyphenyl)propanol.

    Substitution: Various substituted phenylpropanoic acids depending on the substituent used.

Scientific Research Applications

3-(4-(Hexyloxy)-3-methoxyphenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-(Hexyloxy)-3-methoxyphenyl)propanoic acid involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The methoxy and hexyloxy groups contribute to its ability to scavenge free radicals and reduce oxidative stress.

    Anti-inflammatory Effects: The compound may inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxy-3-methoxyphenyl)propanoic acid: Lacks the hexyloxy group, which may affect its solubility and biological activity.

    3-(4-(Methoxy)-3-methoxyphenyl)propanoic acid: Contains a methoxy group instead of a hexyloxy group, leading to different physicochemical properties.

Uniqueness

3-(4-(Hexyloxy)-3-methoxyphenyl)propanoic acid is unique due to the presence of both hexyloxy and methoxy groups on the phenyl ring, which can influence its solubility, reactivity, and biological activity. This combination of substituents makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

79669-12-8

Molecular Formula

C16H24O4

Molecular Weight

280.36 g/mol

IUPAC Name

3-(4-hexoxy-3-methoxyphenyl)propanoic acid

InChI

InChI=1S/C16H24O4/c1-3-4-5-6-11-20-14-9-7-13(8-10-16(17)18)12-15(14)19-2/h7,9,12H,3-6,8,10-11H2,1-2H3,(H,17,18)

InChI Key

PASMEGLJTMGRDI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1)CCC(=O)O)OC

Origin of Product

United States

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